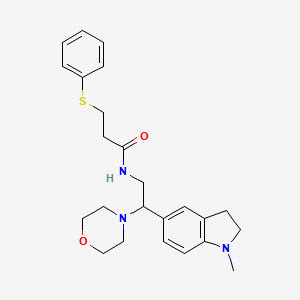

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(phenylthio)propanamide

Description

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(phenylthio)propanamide is a synthetic small molecule featuring a hybrid structure combining indoline, morpholine, and phenylthioether moieties. Its molecular architecture includes:

- A 1-methylindolin-5-yl group, which may confer affinity for neurotransmitter receptors or kinase targets due to its heterocyclic nature.

- A morpholinoethyl substituent, a common pharmacophore in drug design for improving solubility and modulating pharmacokinetics.

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2S/c1-26-11-9-20-17-19(7-8-22(20)26)23(27-12-14-29-15-13-27)18-25-24(28)10-16-30-21-5-3-2-4-6-21/h2-8,17,23H,9-16,18H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVHOTOCZRSPKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCSC3=CC=CC=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(phenylthio)propanamide, also known as a selective compound in medicinal chemistry, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Properties:

- Molecular Weight: 332.47 g/mol

- CAS Number: 1209607-40-8

- Molecular Formula: C19H24N2OS

The biological activity of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(phenylthio)propanamide is primarily attributed to its interaction with various receptors and enzymes. The compound exhibits selective binding affinity to certain targets, which may include:

- Serotonin Receptors: Potential modulation of serotonin pathways.

- Melatonin Receptors: Similar compounds have shown efficacy in binding to melatonin receptors, enhancing metabolic stability and receptor selectivity .

Pharmacological Studies

Recent studies have highlighted the compound's potential in various therapeutic areas, including:

- Anticancer Activity: Preliminary data suggest that the compound may inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.

- Neuroprotective Effects: Its structure suggests possible neuroprotective properties, potentially benefiting conditions like neurodegeneration.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(phenylthio)propanamide significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via caspase activation.

Case Study 2: Neuroprotective Potential

In an animal model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Research Findings

Research has indicated that modifications to the compound's structure can enhance its biological activity. For instance, altering substituents on the phenylthio group has been shown to impact receptor affinity and metabolic stability .

Table 2: Structure-Activity Relationship (SAR)

| Modification | Effect on Activity |

|---|---|

| Substituent on Phenylthio | Increased binding affinity |

| Morpholino Group Variation | Enhanced solubility and bioavailability |

Comparison with Similar Compounds

Key Observations:

- Solubility: The morpholinoethyl group likely improves aqueous solubility relative to the dibenzothiadiazocin-containing compound in , which has a bulky hydrophobic core .

- Synthetic Complexity : Unlike the phthalimide derivative in , which is synthesized via straightforward condensation, the target compound’s indoline-morpholine linkage may require multi-step functionalization .

Hypothetical Pharmacological Comparison

- Anticancer Potential: Pyrazol-5-yl derivatives () exhibit cytotoxicity via microculture tetrazolium assays, a method validated in . The target compound’s indoline core could similarly interfere with cell proliferation pathways.

- CNS Penetration: The morpholino group, seen in antipsychotics and antivirals, may enhance blood-brain barrier permeability compared to sulfonamide-containing analogs in .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(phenylthio)propanamide, and what purity validation methods are critical?

- Methodological Answer : The synthesis typically involves coupling morpholine and 1-methylindoline derivatives with a propanamide backbone. Key steps include:

- Step 1 : Amide bond formation between the morpholinoethylamine and phenylthiopropanoic acid derivatives under carbodiimide coupling (e.g., EDC/HOBt).

- Step 2 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization.

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm >95% purity. LC-MS ensures molecular ion consistency .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Verify the presence of morpholine protons (δ 3.5–3.7 ppm), indoline aromatic protons (δ 6.8–7.2 ppm), and phenylthio group (δ 7.3–7.5 ppm).

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and morpholine C-O-C bands (~1100 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Match the exact mass (e.g., [M+H]⁺) to the theoretical value .

Q. What in vitro assays are suitable for preliminary evaluation of this compound's antiproliferative activity?

- Methodological Answer :

- MTT/PrestoBlue Assay : Screen against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM for 48–72 hours.

- Dose-Response Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

- Control Compounds : Include cisplatin or doxorubicin as positive controls. Refer to protocols from similar propanamide derivatives tested for anti-HIV/antitumor activity .

Advanced Research Questions

Q. What strategies optimize the compound's pharmacokinetic properties while maintaining efficacy?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to the phenylthio moiety to enhance solubility without disrupting target binding.

- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots; consider fluorination or deuteriation at labile sites.

- In Silico Modeling : Predict ADMET properties via tools like SwissADME or Schrödinger QikProp .

Q. How to address contradictory data in biological activity across different cell lines?

- Methodological Answer :

- Mechanistic Profiling : Perform target engagement assays (e.g., kinase profiling, Western blot for apoptosis markers) to identify cell-specific pathways.

- Data Normalization : Account for variations in cell doubling times and assay conditions by normalizing to cell count (e.g., CyQUANT) or protein content (Bradford assay) .

- Replicate Design : Use ≥3 biological replicates and statistical tests (e.g., ANOVA with Tukey’s post hoc) to validate reproducibility .

Q. What computational models predict the compound's interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide to simulate binding to hypothesized targets (e.g., kinases, GPCRs). Prioritize docking poses with lowest RMSD and highest Gibbs free energy.

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and residue interactions.

- SAR Analysis : Compare with analogs (e.g., 3-(phenylthio)propanamide derivatives) to identify critical substituents for activity .

Data Contradiction Analysis Example

Scenario : Discrepancies in IC₅₀ values between adherent (e.g., HeLa) and suspension (e.g., Jurkat) cell lines.

- Root Cause : Differences in membrane permeability or efflux pump expression (e.g., P-gp).

- Resolution :

- Measure intracellular compound concentration via LC-MS/MS.

- Inhibit efflux pumps with verapamil and reassay activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.